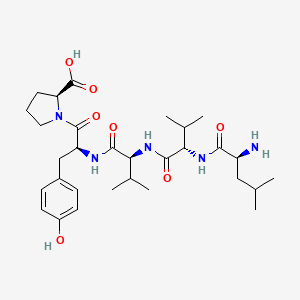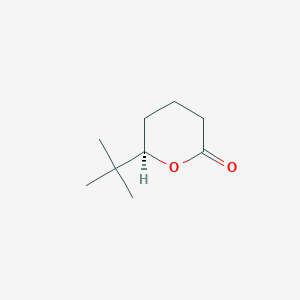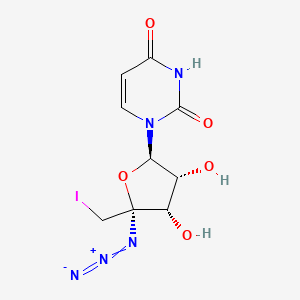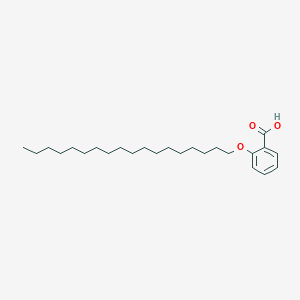![molecular formula C16H15N3O3 B14277267 2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide CAS No. 126299-26-1](/img/structure/B14277267.png)
2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a diazenyl functional group (R−N=N−R′), where R and R′ can be either aryl or alkyl groups. This specific compound is known for its vivid color due to the π-delocalization of the azo group, making it useful in various applications such as dyes and pigments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide typically involves the diazotization of an aromatic amine followed by azo coupling with a suitable coupling component. The reaction conditions often require maintaining low temperatures to stabilize the diazonium salt intermediate .
Industrial Production Methods
Industrial production of azo compounds like this compound involves large-scale diazotization and coupling reactions. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of azoxy compounds.
Reduction: Formation of hydrazines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized as a dye and pigment in textile and leather industries.
Wirkmechanismus
The mechanism of action of 2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, influencing various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as antimicrobial activity or dyeing processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(E)-(4-Hydroxyphenyl)diazenyl]benzoic acid
- 2-[(E)-(4-Nitrophenyl)diazenyl]phenol
- 2-[(E)-(3-Acetyl-4-hydroxyphenyl)diazenyl]-4-(2-hydroxyphenyl)thiophene-3-carboxylic acid
Uniqueness
2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its vivid color make it particularly valuable in both scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
126299-26-1 |
|---|---|
Molekularformel |
C16H15N3O3 |
Molekulargewicht |
297.31 g/mol |
IUPAC-Name |
2-[(3-hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C16H15N3O3/c1-11(20)15(16(22)17-12-6-3-2-4-7-12)19-18-13-8-5-9-14(21)10-13/h2-10,15,21H,1H3,(H,17,22) |
InChI-Schlüssel |
IRUQWKFIUYJYFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzo[c][2,7]naphthyridine, 4-phenyl-](/img/structure/B14277191.png)
![[(Phenylphosphanediyl)di(ethane-2,1-diyl)]bis(dicyclohexylphosphane)](/img/structure/B14277197.png)










